Ethyl (3R)-3-aminobutanoate

Vue d'ensemble

Description

Ethyl (3R)-3-aminobutanoate is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ethyl (3R)-3-aminobutanoate, also known as ethyl 3-aminobutyrate, is a chiral compound with significant biological activity, particularly in the context of neurotransmission and metabolic pathways. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceutical research.

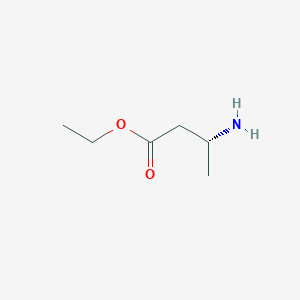

Chemical Structure and Properties

- Molecular Formula : C₆H₁₃NO₂

- Molecular Weight : 115.17 g/mol

- Stereochemistry : Chiral molecule with one stereocenter at the 3-position.

This compound features an amino group attached to the third carbon of a butanoate backbone, which contributes to its biological activity by allowing interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

-

Neuroprotective Effects :

- The compound has been shown to enhance cognitive functions and may provide neuroprotection by modulating neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) .

-

Metabolic Pathways :

- It plays a role in amino acid metabolism and energy production pathways, suggesting potential applications in metabolic disorders .

-

Interaction with Receptors :

- This compound may interact with neurotransmitter receptors, enhancing synaptic plasticity .

The mechanism of action for this compound involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, influencing their structure and function.

- Prodrug Activity : It may act as a prodrug for GABA, facilitating its role as an inhibitory neurotransmitter in the central nervous system .

Neuroprotective Studies

A study highlighted the neuroprotective role of this compound in models of cognitive decline. The compound was administered to animal models exhibiting symptoms similar to Alzheimer's disease, resulting in improved memory retention and reduced neuronal apoptosis.

Metabolic Role Investigation

Research has demonstrated that this compound influences metabolic pathways related to energy production. In vitro studies showed that it enhances the activity of enzymes involved in amino acid metabolism, suggesting its potential utility in treating metabolic syndromes.

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Chiral with amino group | Neuroprotective, enhances cognitive function |

| Ethyl (3S)-3-aminobutanoate | Stereoisomer | Different receptor interactions |

| Methyl (3S)-3-aminobutanoate | Methyl ester instead of ethyl | Varies in metabolic effects |

This table illustrates how structural differences among similar compounds can lead to variations in biological activity.

Applications in Drug Development

This compound is being explored as a building block for synthesizing novel pharmaceuticals. Its unique properties make it a candidate for developing drugs targeting neurological disorders and metabolic diseases.

Analyse Des Réactions Chimiques

Reduction Reactions

Ethyl (3R)-3-aminobutanoate can undergo reduction to yield chiral alcohols or amines. For example, in the synthesis of (R)-3-aminobutanol, lithium borohydride (LiBH₄) in ethanol with Lewis acids like lithium chloride selectively reduces the ester group while preserving the amino group .

Transamination and Enzymatic Transformations

The compound participates in transamination reactions, serving as a substrate for enzymes like transaminases. These reactions are critical in synthesizing chiral intermediates for pharmaceuticals, such as atorvastatin precursors .

Ester Hydrolysis and Protection/Deprotection

The ester group undergoes hydrolysis under acidic or basic conditions, while the amino group can be protected/deprotected for selective reactivity .

Nucleophilic Substitution

The β-amino ester participates in nucleophilic substitution reactions, forming derivatives for drug synthesis. For example, reaction with benzyl chloroformate introduces protective groups .

| Reactant | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| (R)-3-aminobutyric acid | Benzyl chloroformate, NaOH | Benzyloxycarbonyl-protected derivative | 89% |

Oxidation Reactions

| Reactant | Reagents/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|---|

| This compound | KMnO₄, acidic conditions | 3-Ketobutanoic acid | 65% | Requires mild conditions |

Key Reaction Insights:

-

Stereochemical Integrity : Reactions involving chiral catalysts (e.g., ω-transaminases) preserve the (R)-configuration, crucial for bioactive molecules .

-

Protection Strategies : Benzyloxycarbonyl (Cbz) and acetyl groups are commonly used to protect the amino group during multi-step syntheses .

-

Solvent Influence : Ethanol and methanol are preferred for reductions and transaminations due to their compatibility with borohydrides and enzymes .

Q & A

Basic Research Questions

Q. What are the key steps for enantioselective synthesis of Ethyl (3R)-3-aminobutanoate, and how can racemization be minimized during the process?

- Methodological Answer : The synthesis typically involves bromoacetyl bromide as a key reagent for introducing the amino group. For enantioselectivity, chiral auxiliaries or catalysts (e.g., L-proline derivatives) can be employed. To minimize racemization:

- Use low temperatures (0–5°C) during coupling reactions.

- Avoid prolonged exposure to basic conditions that may promote epimerization.

- Monitor reaction progress using chiral HPLC to confirm stereochemical integrity .

- Critical Parameters : Reaction pH, solvent polarity (e.g., dichloromethane vs. THF), and protecting group strategies (e.g., tert-butyl esters in ) influence yield and enantiomeric excess.

Q. Which analytical techniques are most reliable for confirming the stereochemical purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR can identify diastereomeric splitting in protected derivatives. For example, the methylene protons adjacent to the amino group show distinct coupling patterns in R vs. S configurations .

- Chiral Chromatography : Use a Chiralpak® IC column with a hexane/isopropanol mobile phase to resolve enantiomers.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and detects impurities (e.g., used MS to validate intermediates).

Advanced Research Questions

Q. How does the R-configuration of this compound influence its reactivity in peptide coupling or macrocyclic syntheses?

- Methodological Answer : The R-configuration affects steric interactions during coupling. For example:

- In peptide synthesis, the β-amino group’s spatial arrangement may hinder or favor nucleophilic attack on activated carboxyl groups.

- In macrocycles (e.g., cyclohexene derivatives in ), the R-configuration dictates ring strain and conformational stability. Computational modeling (DFT) can predict preferred transition states .

- Case Study : this compound derivatives were used to synthesize tetraazacyclododecane complexes, where stereochemistry impacted metal-ion coordination kinetics .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis and purification steps using identical conditions (e.g., ’s use of TCEP for disulfide reduction).

- Standardized Characterization : Cross-validate using multiple techniques (e.g., DSC for melting points, Karl Fischer titration for water content).

- Meta-Analysis : Compare data across peer-reviewed sources (e.g., ’s precise boiling point vs. supplier catalogs in ).

Q. What role does this compound play in studying water exchange kinetics in lanthanide complexes?

- Methodological Answer : Derivatives of this compound can act as ligands in Eu complexes to probe water exchange rates ().

- Experimental Design : Prepare Eu-ligand complexes and measure -NMR relaxation rates at varying temperatures.

- Data Analysis : Apply the Eyring equation to calculate activation parameters (, ) from (bound water lifetime) values .

Q. How can this compound be integrated into asymmetric catalysis or enzyme-mimetic systems?

- Methodological Answer :

- Catalyst Design : Use the β-amino ester moiety as a chiral scaffold for organocatalysts (e.g., proline mimics).

- Enzyme Mimetics : Incorporate into metal-organic frameworks (MOFs) to mimic aminotransferase activity. Kinetic studies (UV-Vis monitoring of cofactor NADH) can assess catalytic efficiency .

Propriétés

IUPAC Name |

ethyl (3R)-3-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-9-6(8)4-5(2)7/h5H,3-4,7H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIOOBJZIASBFF-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.